molecular formula C10H14ClNO B6222235 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride CAS No. 2758003-14-2

1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride

Cat. No. B6222235
CAS RN: 2758003-14-2
M. Wt: 199.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride, commonly known as BFEA-HCl, is a synthetic chemical compound with a wide range of applications in scientific research. It is a highly versatile compound, useful for a variety of purposes in the lab, including as a reagent, a catalyst, and a substrate for chemical reactions. BFEA-HCl has been studied extensively for its biochemical and physiological effects and has been found to have a wide range of potential applications in the laboratory.

Scientific Research Applications

BFEA-HCl has a wide range of potential applications in scientific research. It has been used in the synthesis of new drugs and pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used in the synthesis of new organic compounds and in the study of enzyme-catalyzed reactions. BFEA-HCl has been studied for its potential applications in the field of nanotechnology and for its use in the development of new materials.

Mechanism of Action

The mechanism of action of BFEA-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. It is also believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFEA-HCl are not fully understood. However, it has been shown to have an effect on the metabolism of neurotransmitters in the brain, as well as on the metabolism of drugs. It has also been shown to have an effect on the activity of certain enzymes, such as monoamine oxidase and cytochrome P450.

Advantages and Limitations for Lab Experiments

The main advantage of using BFEA-HCl in laboratory experiments is its versatility. It can be used for a variety of purposes, including as a reagent, a catalyst, and a substrate for chemical reactions. It is also relatively easy to synthesize, making it a cost-effective choice for laboratory experiments. The main limitation of using BFEA-HCl in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the outcome of experiments.

Future Directions

There are numerous potential future directions for BFEA-HCl. These include further research into its biochemical and physiological effects, its potential applications in the field of nanotechnology, and its use in the development of new materials. Additionally, further research into its mechanism of action could lead to new insights into its potential therapeutic applications. Finally, further research into its synthesis methods could lead to new, more efficient methods of synthesis.

Synthesis Methods

The synthesis of BFEA-HCl has been studied extensively and numerous methods have been developed for its synthesis. The most commonly used method is a multi-step reaction involving the reaction of 1-benzofuran-3-yl ethan-1-amine with hydrochloric acid. This reaction produces the hydrochloride salt of the BFEA-HCl molecule. Other methods of synthesis include the reaction of 1-benzofuran-3-yl ethan-1-amine with an alkyl halide, the reaction of 1-benzofuran-3-yl ethan-1-amine with a Grignard reagent, and the reaction of 1-benzofuran-3-yl ethan-1-amine with a nitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride involves the reaction of 2,3-dihydro-1-benzofuran with ethylamine followed by the conversion of the resulting product to the hydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "ethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,3-dihydro-1-benzofuran is reacted with excess ethylamine in diethyl ether at room temperature for several hours.", "Step 2: The reaction mixture is then filtered to remove any insoluble material and the solvent is evaporated under reduced pressure to yield the crude product.", "Step 3: The crude product is dissolved in water and the pH is adjusted to basic using sodium hydroxide.", "Step 4: The resulting solution is extracted with diethyl ether and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to yield the free base of 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine.", "Step 6: The free base is dissolved in hydrochloric acid and the resulting solution is evaporated under reduced pressure to yield the hydrochloride salt of 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride." ] }

CAS RN

2758003-14-2

Product Name

1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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